molecular formula C7H6BF3KNO B2712860 Potassium (3-carbamoylphenyl)trifluoroborate CAS No. 1323952-09-5

Potassium (3-carbamoylphenyl)trifluoroborate

Cat. No.: B2712860
CAS No.: 1323952-09-5
M. Wt: 227.03
InChI Key: NDWKAOLWSYUGOE-UHFFFAOYSA-N
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Description

Potassium (3-carbamoylphenyl)trifluoroborate (CAS 1323952-09-5, molecular formula C₇H₆BF₃KNO) is a potassium organotrifluoroborate derivative featuring a carbamoylphenyl group. This compound is valued for its stability compared to tricoordinate boronic acids, as its tetracoordinate structure resists protodeboronation and oxidation . It is commonly employed in Suzuki-Miyaura cross-coupling reactions and chlorodeboronation processes to synthesize aryl chlorides or amides .

Properties

IUPAC Name

potassium;(3-carbamoylphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3NO.K/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWKAOLWSYUGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)C(=O)N)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3KNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-carbamoylphenyl)trifluoroborate can be synthesized through several methods. One common approach involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . This method typically requires the in situ reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride (KHF2) .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, ensuring that the final product is suitable for various applications in research and industry .

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium (3-carbamoylphenyl)trifluoroborate is in cross-coupling reactions, which are fundamental for constructing complex organic molecules.

Advantages:

  • Stability : Potassium trifluoroborates are stable under oxidative conditions, allowing for a broader range of reactions without degradation of the boron functionality .
  • Versatility : They serve as effective coupling partners in Suzuki-Miyaura and other cross-coupling methodologies, facilitating the formation of carbon-carbon bonds .

Case Study: Cross-Coupling with Aryl Electrophiles

A study demonstrated that this compound could be effectively coupled with various aryl electrophiles using palladium catalysts. The reaction conditions optimized for this process included the use of bases like cesium carbonate and solvents such as THF/H2O, resulting in high yields of the desired products .

Emerging research indicates that this compound may possess significant biological activities, particularly in medicinal chemistry.

Potential Biological Activities:

  • Anticancer Properties : Preliminary studies suggest that boron-containing compounds can inhibit tumor growth. The trifluoroborate moiety may enhance interactions with biological targets involved in cancer cell proliferation.
  • Enzyme Inhibition : The compound's structure may allow it to act as an inhibitor for specific metabolic enzymes, thereby influencing various biochemical pathways.
  • Neuroprotective Effects : There is growing evidence that boron compounds can affect neuroprotective pathways, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerPotential to inhibit tumor growth
Enzyme InhibitionMay inhibit specific metabolic enzymes
NeuroprotectivePossible effects on neurodegenerative pathways

Common Synthesis Route:

  • Preparation of Boronate Ester : Starting from phenolic compounds, the boronate ester is formed using boron reagents.
  • Formation of Trifluoroborate : The resultant boronate is treated with potassium fluoride to yield the trifluoroborate salt.
  • Purification : The final product is purified through recrystallization or chromatography to achieve the desired purity level.

Comparison with Similar Compounds

Structural and Functional Group Variations

Potassium trifluoroborates are differentiated by their aromatic or aliphatic substituents, which dictate their reactivity and applications. Key examples include:

Compound Name CAS Number Substituent Key Functional Group Properties
Potassium (3-carbamoylphenyl)trifluoroborate 1323952-09-5 3-Carbamoylphenyl Polar, hydrogen-bonding, meta-directing
Potassium 3-bromophenyltrifluoroborate 374564-34-8 3-Bromophenyl Electron-withdrawing, coupling-active
Potassium (3-nitrophenyl)trifluoroborate - 3-Nitrophenyl Strongly electron-withdrawing, deactivating
Potassium 3-fluorophenyltrifluoroborate 267006-24-6 3-Fluorophenyl Mildly electron-withdrawing, ortho/para-directing
Potassium (2-phenylacetyl)trifluoroborate - Acyl group Reactive in amide formation, Lewis acid-activated

Reactivity in Cross-Coupling Reactions

  • Carbamoylphenyl Derivative : The carbamoyl group (CONH₂) enhances stability but reduces electrophilicity compared to halogenated analogs. It is effective in chlorodeboronation to yield 3-chlorobenzamide (89% yield) under mild conditions .
  • Bromophenyl Derivative : The bromine substituent facilitates high-yielding Suzuki couplings (e.g., 80–96% yields with aryl halides) due to its leaving group ability .
  • Nitrophenyl Derivative : The nitro group strongly deactivates the aromatic ring, limiting coupling efficiency but enabling nitro reduction post-reaction .
  • Fluorophenyl Derivative : Fluorine’s inductive effects mildly reduce reactivity but improve regioselectivity in cross-couplings .

Stability and Handling

All potassium trifluoroborates exhibit superior stability to boronic acids due to their tetracoordinate boron . However:

  • Carbamoylphenyl : Requires storage under inert atmosphere to prevent hydrolysis of the carbamoyl group .
  • Bromophenyl and Nitrophenyl : More hygroscopic and may require rigorous drying before use .
  • Acyltrifluoroborate : Sensitive to strong bases, which can induce decomposition .

Biological Activity

Potassium (3-carbamoylphenyl)trifluoroborate is a compound that has gained attention in recent years due to its unique properties and potential applications in organic synthesis and medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings.

This compound, with the chemical formula C₉H₈BF₃KNO₂, is a stable organoboron compound that exhibits nucleophilic characteristics. The trifluoroborate group enhances its reactivity in various coupling reactions, particularly in the Suzuki-Miyaura cross-coupling reactions, which are vital for constructing complex organic molecules.

Biological Activity

The biological activity of this compound can be understood through its applications in drug synthesis and its interactions at the molecular level. Here are some key aspects:

1. Nucleophilic Reactivity

  • This compound serves as a nucleophilic reagent in various synthetic pathways, particularly in the formation of carbon-carbon bonds. Its stability under oxidative conditions makes it an advantageous reagent for pharmaceutical applications .

2. Immunomodulatory Potential

  • Research indicates that compounds derived from potassium trifluoroborates exhibit immunomodulatory effects. These compounds can enhance or inhibit immune responses, which is critical in developing therapies for autoimmune diseases and cancer .

3. Antimicrobial Activity

  • Some studies have explored the antimicrobial properties of organotrifluoroborates. While specific data on this compound is limited, related compounds have shown promise against various bacterial strains .

Case Study 1: Suzuki-Miyaura Coupling Reactions

A study demonstrated that this compound could be effectively utilized in Suzuki-Miyaura coupling reactions to produce biologically relevant compounds with high yields. This method allows for the incorporation of diverse functional groups into complex molecules, which can be crucial for drug discovery .

ReactionConditionsYield
Aryl coupling with bromidePd catalyst, 80°C94%

Case Study 2: Chlorodeboronation Reactions

Another investigation focused on the chlorodeboronation of aryltrifluoroborates using this compound as a substrate. The results indicated that this compound could facilitate selective chlorination under mild conditions, yielding products that are valuable in medicinal chemistry .

SubstrateChlorinating AgentYield
This compoundChloramine-T83%

The mechanisms through which this compound exerts its biological activity primarily involve its role as a nucleophile in cross-coupling reactions. The trifluoro group stabilizes the boron atom, allowing for efficient reaction pathways that lead to the synthesis of various bioactive compounds. Additionally, the compound's ability to form stable complexes with metal catalysts enhances its utility in organic synthesis.

Q & A

Advanced Research Question

  • EPR Spectroscopy : Detects radical intermediates during air exposure.
  • LC-MS/MS : Identifies protodeboronated byproducts (e.g., 3-carbamoylbenzene) and hydroxylated derivatives.
  • TGA-MS : Monitors thermal stability; decomposition onset at ~150°C releases BF₃ gas .

How does this compound perform in photoredox-mediated C−C bond formations?

Advanced Research Question
Under visible-light catalysis (e.g., Ru(bpy)₃²⁺):

  • Radical Addition : The trifluoroborate generates aryl radicals via single-electron oxidation, coupling with alkenes/alkynes (70–85% yield).
  • Scope Limitation : Electron-deficient partners (e.g., acrylates) show higher efficiency than styrenes .

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